4-[(Trimethylsilyl)ethynyl]pyridine
Overview
Description
4-[(Trimethylsilyl)ethynyl]pyridine is an organic compound with the chemical formula C10H13NSi. It is a derivative of pyridine, where a trimethylsilyl group is attached to the ethynyl group at the 4-position of the pyridine ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Scientific Research Applications
4-[(Trimethylsilyl)ethynyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Trimethylsilyl)ethynyl]pyridine can be synthesized through the reaction of 4-bromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to yield different pyridine-based compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols .
Mechanism of Action
The mechanism by which 4-[(Trimethylsilyl)ethynyl]pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science[4][4].
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trimethylsilyl)ethynyl]pyridine
- 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-[(Trimethylsilyl)ethynyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
trimethyl(2-pyridin-4-ylethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZAHASBSZJRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444643 | |
Record name | 4-[(Trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-35-2 | |
Record name | 4-[(Trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trimethylsilyl ethynyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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